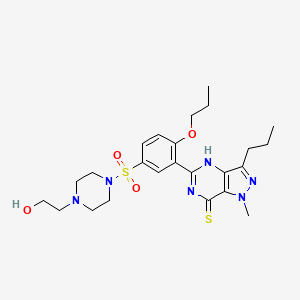

Propoxyphenyl-thiohydroxyhomosildenafil

Description

Overview of Unapproved Pharmaceutical Adulterants in Research Contexts

A significant area of chemical research involves the identification and characterization of unapproved pharmaceutical ingredients found as adulterants in various consumer products, particularly dietary supplements. news-medical.netnews-medical.net These supplements, often marketed for sexual enhancement, weight loss, or muscle building, have been found to contain undeclared synthetic compounds, including novel PDE-5i analogues. nih.govnih.govcbsnews.com The presence of these hidden ingredients poses a public health concern and drives the need for advanced analytical techniques to detect and identify them. nih.gov From 2007 to 2016, the U.S. Food and Drug Administration (FDA) identified 776 dietary supplements containing unapproved pharmaceutical ingredients. nih.govnih.gov Sildenafil (B151) was the most common adulterant found in supplements marketed for sexual enhancement. nih.govnih.gov

Genesis and Significance of Propoxyphenyl-thiohydroxyhomosildenafil as a Research Compound

This compound emerged as a compound of interest within the context of analyzing herbal dietary supplements. nih.gov It was first identified as an adulterant in four different formulations of beverages intended to enhance sexual performance. nih.gov Its discovery is significant as it represents a previously uncharacterized sildenafil analogue, highlighting the ongoing chemical modifications being made to create novel PDE-5 inhibitors outside of regulated pharmaceutical development. nih.gov

The key structural distinction of this compound is the substitution of the ethoxy group on the phenyl ring of the known analogue, thiohydroxyhomosildenafil, with a propoxy group. nih.gov This modification, while seemingly minor, underscores the importance of comprehensive analytical characterization to identify new chemical entities.

Academic Research Imperatives for Novel Analogue Characterization

The identification of a novel compound like this compound necessitates a thorough analytical characterization to elucidate its molecular structure and differentiate it from known analogues. This process is crucial for several reasons:

Structural Elucidation: Determining the precise chemical structure is fundamental to understanding the compound's properties.

Reference Standards: Characterized novel compounds can serve as reference standards for forensic and regulatory laboratories to screen for their presence in suspect products.

Understanding Structure-Activity Relationships: By identifying and characterizing new analogues, researchers can gain insights into how modifications to the sildenafil scaffold affect its interaction with the PDE-5 enzyme.

The characterization of this compound involved a suite of advanced analytical techniques to confirm its identity. nih.gov

Detailed Research Findings

The initial investigation that led to the characterization of this compound involved the analysis of nine herbal dietary supplements. nih.gov Of these, four were found to contain this novel sildenafil analogue. nih.gov The isolation and subsequent structural elucidation of the compound were achieved through a combination of spectroscopic and spectrometric methods.

The following table summarizes the analytical techniques employed in the characterization of this compound:

| Analytical Technique | Purpose in Characterization |

| Nuclear Magnetic Resonance (NMR) | Provided detailed information about the carbon-hydrogen framework of the molecule, confirming the presence of the propoxy group and other key structural features. |

| Mass Spectrometry (MS) | Determined the molecular weight of the compound and provided information about its elemental composition through fragmentation patterns. |

| Infrared (IR) Spectroscopy | Identified the functional groups present in the molecule, such as carbonyl and sulfonyl groups. |

| Ultraviolet (UV) Spectroscopy | Provided information about the electronic structure of the molecule. |

The chemical properties of this compound are detailed in the table below:

| Property | Value |

| Molecular Formula | C24H34N6O4S2 |

| Monoisotopic Mass | 534.208296 Da |

Structure

3D Structure

Propriétés

IUPAC Name |

5-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N6O4S2/c1-4-6-19-21-22(28(3)27-19)24(35)26-23(25-21)18-16-17(7-8-20(18)34-15-5-2)36(32,33)30-11-9-29(10-12-30)13-14-31/h7-8,16,31H,4-6,9-15H2,1-3H3,(H,25,26,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEWHQLWUEFWZSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N6O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479073-90-0 | |

| Record name | Propoxyphenyl-thiohydroxyhomosildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479073900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROPOXYPHENYL THIOHYDROXYHOMOSILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/295414T63R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Elucidation and Definitive Characterization of Propoxyphenyl Thiohydroxyhomosildenafil

Historical Context of Initial Discovery and Characterization

Propoxyphenyl-thiohydroxyhomosildenafil was first identified and characterized in a 2012 study analyzing nine herbal dietary supplements intended for sexual performance enhancement. nih.gov Researchers discovered that four of these supplements were adulterated with a previously unreported analogue of sildenafil (B151). nih.gov This novel compound was isolated and subjected to rigorous analysis to determine its molecular structure. nih.gov The investigation revealed that the compound was a variation of the known sildenafil analogue, thiohydroxyhomosildenafil, where the ethoxy group on the phenyl ring was substituted with a propoxy group. nih.gov This discovery led to the naming of the new compound as this compound. nih.gov

Advanced Spectroscopic Methodologies for Structural Determination

The definitive structure of this compound was elucidated using a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. nih.gov These methods provided complementary information to piece together the precise arrangement of atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy were instrumental in mapping the carbon-hydrogen framework of the molecule. The chemical shifts (δ) in the NMR spectra correspond to the different electronic environments of the protons and carbon atoms, allowing for the assignment of each atom to its position in the molecular structure.

¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.05 | t | 3H | CH₃ of propoxy group |

| 1.85 | m | 2H | CH₂ of propoxy group |

| 4.15 | t | 2H | OCH₂ of propoxy group |

| 0.95 | t | 3H | CH₃ of propyl group |

| 1.75 | m | 2H | CH₂ of propyl group |

| 2.85 | t | 2H | CH₂ attached to pyrazole (B372694) ring |

| 4.25 | s | 3H | N-CH₃ |

| 2.60 - 3.20 | m | 8H | Piperazine (B1678402) ring protons |

| 3.70 | t | 2H | N-CH₂CH₂OH |

| 4.80 | br s | 1H | OH |

| 7.10 | d | 1H | Aromatic H |

| 7.90 | d | 1H | Aromatic H |

| 7.95 | s | 1H | Aromatic H |

¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 10.5 | CH₃ of propoxy group |

| 22.5 | CH₂ of propoxy group |

| 70.5 | OCH₂ of propoxy group |

| 14.0 | CH₃ of propyl group |

| 22.0 | CH₂ of propyl group |

| 27.0 | CH₂ attached to pyrazole ring |

| 37.5 | N-CH₃ |

| 45.0 | Piperazine C |

| 52.5 | Piperazine C |

| 58.0 | N-CH₂CH₂OH |

| 60.5 | N-CH₂CH₂OH |

| 110.0 - 165.0 | Aromatic and pyrazole ring carbons |

HRMS provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum offers further clues about the compound's structure. The molecular formula of this compound was determined to be C₂₄H₃₄N₆O₄S₂. fda.gov.tw The measured monoisotopic mass was 534.208296, which is consistent with this formula. chemspider.com

High-resolution mass spectrometry is a powerful tool for elucidating the structures of unknown compounds, especially at low concentrations. nih.gov The fragmentation pattern of this compound is similar to that of its analogue, propoxyphenyl homohydroxysildenafil, with key differences in mass-to-charge ratios (m/z) of fragment ions due to the presence of a sulfur atom instead of an oxygen atom in the thiolactam moiety. nih.gov

Key HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₄H₃₄N₆O₄S₂ |

| Average Mass | 534.694 |

| Monoisotopic Mass | 534.208296 |

Infrared (IR) spectroscopy was used to identify the functional groups present in the molecule. Specific absorption bands in the IR spectrum correspond to the vibrational frequencies of different chemical bonds.

Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| 3400 - 3200 | O-H and N-H stretching |

| 2960 - 2850 | C-H stretching (aliphatic) |

| 1600 - 1450 | C=C and C=N stretching (aromatic and pyrazole rings) |

| 1350 & 1170 | S=O stretching (sulfone) |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for identifying conjugated systems. The UV spectrum of this compound showed absorption maxima that are characteristic of the pyrazolopyrimidinone (B8486647) chromophore.

UV-Vis Absorption Maxima for this compound

| Wavelength (λmax) | Solvent |

|---|

Synthetic Pathways and Chemical Modification Strategies

Elucidation of Synthetic Routes for Propoxyphenyl-thiohydroxyhomosildenafil

The replacement of the ethoxy group found in sildenafil (B151) with a propoxy group is a critical modification. This is typically achieved early in the synthetic sequence by modifying the phenyl-containing precursor, such as a 2-hydroxybenzoic acid derivative. The introduction of the propoxy group is accomplished via a classic Williamson ether synthesis.

This reaction proceeds through an SN2 mechanism. A phenoxide ion is first generated by treating the precursor's hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the phenol (B47542). This highly nucleophilic phenoxide then attacks an alkyl halide, in this case, a propyl halide like 1-bromopropane (B46711) or 1-iodopropane. The alkoxide displaces the halide ion, forming the desired ether linkage and yielding the 2-propoxy phenyl moiety. The choice of a non-protic solvent is crucial to prevent interference with the nucleophile.

Reaction Scheme: Williamson Ether Synthesis

Step 1 (Deprotonation): R-Ph-OH + Base → R-Ph-O⁻ + [Base-H]⁺

Step 2 (Nucleophilic Attack): R-Ph-O⁻ + CH₃CH₂CH₂-Br → R-Ph-O-CH₂CH₂CH₃ + Br⁻

This alkylation step is fundamental in creating the "propoxyphenyl" characteristic of the target molecule. nih.gov

Introducing a thiohydroxy (-SH) group onto the molecular scaffold represents a significant chemical challenge due to the reactivity of thiols. nih.gov The precise location of this group defines the synthetic strategy. Several established methods could be employed to introduce a thiol functionality onto an aromatic ring or a side chain for research purposes.

One potential pathway is the conversion of a phenol to a thiophenol via a Newman-Kwart rearrangement. This involves reacting a phenol-containing intermediate with a thiocarbamoyl chloride, followed by thermal rearrangement and subsequent hydrolysis to yield the target thiophenol.

Alternatively, nucleophilic aromatic substitution can be used. An intermediate containing a good leaving group on the phenyl ring (e.g., a halide) can be reacted with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) to introduce the thiol group.

For modifications on a side chain, thiol-addition reactions such as the Thiol-Michael addition are highly effective. rsc.orgbohrium.com This involves the reaction of a thiol with a Michael acceptor, such as an α,β-unsaturated carbonyl compound. If a precursor with a suitable vinyl or acrylate (B77674) moiety were synthesized, a thiol could be added under mild, often base-catalyzed, conditions. These reactions are known for their high efficiency and selectivity. nih.gov

Exploration of Precursor Compounds and Intermediate Derivatization

The synthesis of sildenafil analogues relies on the preparation and strategic combination of key precursor molecules. Derivatization of these intermediates is essential to build the final complex structure.

The primary precursors for a hypothetical synthesis of this compound would include:

A Pyrazole (B372694) Core: Typically, a 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid derivative. This is often synthesized by condensing a diketoester with hydrazine, followed by N-methylation. ic.ac.uksci-hub.se

A Phenyl Moiety: A 2-propoxybenzoic acid derivative, which must be further functionalized. A key step is chlorosulfonation, often using chlorosulfonic acid, to install the sulfonyl chloride group (-SO₂Cl) onto the phenyl ring. nih.govic.ac.uk This group is the attachment point for the piperazine (B1678402) ring.

A Piperazine Side-Chain: For a "homosildenafil" analogue, 1-ethylpiperazine (B41427) would be used instead of the 1-methylpiperazine (B117243) in sildenafil. core.ac.uk If the "thiohydroxy" functionality were part of this side chain, a more complex, pre-functionalized piperazine derivative would be required.

The assembly process involves several derivatization steps. The pyrazole carboxylic acid is converted to a carboxamide. researchgate.net The phenyl ring undergoes nitration, followed by reduction of the nitro group to an amine. This amine is then acylated with the pyrazole moiety, and a subsequent cyclization reaction under basic conditions forms the core pyrazolopyrimidinone (B8486647) structure. sci-hub.se Finally, the sulfonyl chloride on the phenyl ring is reacted with the chosen piperazine derivative to complete the molecule.

Table 1: Key Precursor Compounds for Synthesis

| Precursor Type | Specific Compound Example | Role in Final Molecule |

|---|---|---|

| Pyrazole Core | 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid | Forms the pyrazole part of the fused pyrazolopyrimidinone ring system. |

| Phenyl Moiety | 2-propoxy-5-(chlorosulfonyl)benzoic acid | Forms the central phenyl ring, provides the propoxy group, and serves as the attachment point for the piperazine via the sulfonyl group. |

Design and Synthesis of Structurally Related Analogues for Research

The design and synthesis of analogues of parent compounds like sildenafil are a cornerstone of medicinal chemistry research. The goal is often to investigate structure-activity relationships (SAR) by systematically modifying different parts of the molecule. Besides this compound, numerous other analogues have been synthesized for research purposes. nih.govnih.gov

Common modification strategies include:

Altering the Alkoxy Group: Replacing the ethoxy group with other alkoxy groups (e.g., propoxy, butoxy) to probe the size and lipophilicity of this pocket. nih.gov

Modifying the Piperazine Substituent: Changing the N-methyl group on the piperazine ring to other alkyl (e.g., N-ethyl for homosildenafil) or functionalized alkyl groups (e.g., N-hydroxyethyl for hydroxyhomosildenafil). core.ac.uk

Replacing the Sulfonyl Linker: The sulfonyl group can be replaced with other chemical linkers, such as an acetyl group, as seen in acetildenafil. core.ac.ukmedchemexpress.com

Varying the Pyrazole Alkyl Group: The n-propyl group at the 3-position of the pyrazole ring can be substituted with other groups like ethyl or isopropyl. mdpi.com

These modifications allow researchers to fine-tune the molecule's properties. The synthesis of each analogue requires the selection of a specific, appropriately modified precursor compound during the synthetic sequence.

Table 2: Examples of Structurally Related Sildenafil Analogues

| Analogue Name | Structural Modification | Modified Precursor |

|---|---|---|

| Homosildenafil | N-ethylpiperazine instead of N-methylpiperazine. | 1-ethylpiperazine |

| Hydroxyhomosildenafil | N-(2-hydroxyethyl)piperazine instead of N-methylpiperazine. | 1-(2-hydroxyethyl)piperazine |

| Propoxyphenyl sildenafil | Propoxy group on the phenyl ring instead of an ethoxy group. | 2-propoxybenzoic acid derivative |

Mechanistic Investigations and in Vitro Pharmacological Profiling

Elucidation of the Mechanism of Action of Propoxyphenyl-thiohydroxyhomosildenafil

This compound is an analogue of sildenafil (B151) and is presumed to share its mechanism of action as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). nih.gov The primary action of PDE5 inhibitors is to prevent the degradation of cyclic guanosine (B1672433) monophosphate (cGMP). pharmaceutical-journal.com In various physiological processes, the nitric oxide (NO) signaling pathway is activated, leading to the synthesis of cGMP by the enzyme guanylate cyclase. nih.gov cGMP then acts as a second messenger, activating protein kinase G (PKG) and leading to a cascade of events that results in the relaxation of smooth muscle cells and vasodilation. nih.govnih.gov

The enzyme PDE5 specifically hydrolyzes cGMP, thus terminating its signaling effects. researchgate.net By inhibiting PDE5, this compound would prevent the breakdown of cGMP, leading to its accumulation within the cell. pharmaceutical-journal.com This enhanced level of cGMP prolongs the activation of PKG, thereby amplifying the downstream effects of the NO signaling pathway, such as smooth muscle relaxation. nih.gov This mechanism is the cornerstone of the therapeutic effects observed with PDE5 inhibitors. nih.gov

In Vitro Enzyme Kinetics and Phosphodiesterase-5 (PDE5) Inhibition Potency

The inhibitory potency of a compound against its target enzyme is a critical aspect of its pharmacological profile. For PDE5 inhibitors, this is typically quantified by determining the half maximal inhibitory concentration (IC50).

While specific in vitro kinetic data for this compound is not extensively available in peer-reviewed literature, the potency of sildenafil analogues is commonly evaluated using enzyme inhibition assays. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the PDE5 enzyme by 50%. nih.gov Lower IC50 values are indicative of higher potency. For context, the IC50 values of sildenafil and other well-known PDE5 inhibitors are presented below. It is hypothesized that as a structural analogue, the IC50 of this compound would be in a comparable nanomolar range.

| Compound | IC50 against PDE5 (nM) |

|---|---|

| Sildenafil | 3.4 |

| Vardenafil | 0.7 |

| Tadalafil | 1.8 |

| Avanafil | 5.2 |

This table presents representative IC50 values for established PDE5 inhibitors to illustrate the typical potency range for this class of compounds. Specific experimental values for this compound are not publicly available.

The selectivity of a PDE5 inhibitor is crucial as there are at least 11 families of phosphodiesterase enzymes (PDE1-11) in mammals, which regulate different signaling pathways in various tissues. nih.gov Cross-reactivity with other PDE isozymes can lead to off-target effects. For instance, inhibition of PDE6, which is found in the retina, is associated with visual disturbances. nih.govpharmaceutical-journal.com Inhibition of PDE11, present in the prostate and testes, has also been a consideration in the development of selective inhibitors. pharmaceutical-journal.com

A comprehensive in vitro profiling of this compound would involve testing its inhibitory activity against a panel of PDE isozymes. The selectivity is often expressed as a ratio of IC50 values for other PDEs relative to PDE5. A higher ratio indicates greater selectivity for PDE5. The selectivity profile of sildenafil is provided as a reference.

| PDE Isozyme | Sildenafil IC50 (nM) | Selectivity (fold vs. PDE5) |

|---|---|---|

| PDE1 | 280 | ~80x |

| PDE2 | >10,000 | >2800x |

| PDE3 | >10,000 | >2800x |

| PDE4 | >10,000 | >2800x |

| PDE5 | 3.5 | 1x |

| PDE6 | 35 | ~10x |

This table shows the selectivity profile for sildenafil as a representative example. A detailed selectivity profile for this compound would require specific experimental determination.

Structure-Activity Relationship (SAR) Studies for PDE5 Inhibition

The biological activity of sildenafil analogues is intrinsically linked to their chemical structure. SAR studies aim to identify the key structural features responsible for potent and selective PDE5 inhibition.

The general pharmacophore for sildenafil-based PDE5 inhibitors consists of three main components:

A heterocyclic core: In sildenafil, this is a pyrazolo[4,3-d]pyrimidin-7-one ring system. This core mimics the purine (B94841) ring of cGMP and anchors the inhibitor to the active site of the PDE5 enzyme.

A substituted phenyl ring: Sildenafil contains an ethoxyphenyl group. This portion of the molecule occupies a hydrophobic pocket within the active site. The nature and position of the substituents on this ring are critical for potency and selectivity.

The specific structural modifications in this compound would be expected to modulate its interaction with the PDE5 active site.

Propoxyphenyl group: The replacement of the ethoxy group in sildenafil with a propoxy group in the "propoxyphenyl" moiety would alter the size and lipophilicity of this part of the molecule. This change could potentially enhance hydrophobic interactions within the active site, possibly leading to increased potency.

These structural changes highlight the nuanced approach of medicinal chemistry in fine-tuning the pharmacological properties of a lead compound like sildenafil to potentially achieve improved potency, selectivity, or pharmacokinetic profiles.

Advanced Analytical Methodologies for Detection and Quantification in Complex Matrices

Development and Validation of Targeted and Non-Targeted Screening Methods

The clandestine inclusion of synthetic phosphodiesterase type 5 (PDE5) inhibitors, such as Propoxyphenyl-thiohydroxyhomosildenafil, into complex matrices like dietary supplements and herbal remedies, necessitates the development of robust and sensitive analytical methodologies for their detection and quantification. This compound was first identified as an adulterant in herbal dietary supplements through a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy. nih.gov This discovery underscored the need for advanced screening methods to protect public health. The analytical approaches are broadly categorized into targeted and non-targeted screening methods, each with distinct advantages and validation protocols.

Targeted Screening Methods

Targeted screening methods are developed to detect and quantify specific, known compounds. These methods are highly sensitive and selective, making them ideal for routine monitoring and quality control where the potential adulterants are known. nih.gov Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a cornerstone of targeted analysis due to its high efficiency, selectivity, and speed. nih.gov

The development of a targeted UPLC-MS/MS method for this compound involves several key steps. First, the chromatographic conditions, such as the column type, mobile phase composition, and gradient elution, are optimized to achieve a good separation of the analyte from matrix components and other potential analogues. nih.gov Methanol and 0.1% formic acid in water are common mobile phases for the analysis of PDE5 inhibitors due to their enhanced solubility and ionization efficiency. nih.gov

Next, the mass spectrometer parameters are fine-tuned. For targeted analysis, the instrument is typically operated in the Multiple Reaction Monitoring (MRM) mode, which involves monitoring specific precursor-to-product ion transitions for the analyte of interest. This provides a high degree of selectivity and sensitivity. nih.gov The two most abundant and stable product ions are usually chosen for quantification and confirmation, respectively. nih.gov

Validation of the developed method is crucial to ensure the reliability of the results. This process involves assessing several key parameters:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Linearity and Range: The concentration range over which the instrument response is directly proportional to the analyte concentration.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of agreement among a series of individual measurements. These are often assessed at different concentration levels.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Recovery: The efficiency of the sample extraction procedure.

Matrix Effects: The influence of co-eluting matrix components on the ionization of the analyte.

A study validating a targeted screening method for 90 different PDE5 inhibitors, including this compound, provides detailed research findings on the compound's behavior in various complex matrices. nih.gov The following tables summarize the recovery and precision data from this study, demonstrating the method's robustness.

Recovery of this compound in Various Matrices

| Matrix | Spiked Level | Recovery (%) |

|---|---|---|

| Tablets | Low | 96.08 |

| Medium | 95.53 | |

| High | 86.28 | |

| Capsules | Low | 96.16 |

| Medium | 106.46 | |

| High | - | |

| Protein Powder | Low | - |

| Medium | - | |

| High | - | |

| Wine | Low | - |

| Medium | - | |

| High | - | |

| Beverages | Low | - |

| Medium | - | |

| High | - |

Precision (RSD, %) of this compound in Various Matrices

| Matrix | Spiked Level | Intra-day RSD (%) | Inter-day RSD (%) |

|---|---|---|---|

| Tablets | Low | 6.65 | 12.60 |

| Medium | 5.31 | 6.86 | |

| High | 5.21 | 10.89 | |

| Capsules | Low | 3.57 | 13.10 |

| Medium | 8.42 | 8.98 | |

| High | - | - | |

| Protein Powder | Low | - | - |

| Medium | - | - | |

| High | - | - | |

| Wine | Low | - | - |

| Medium | - | - | |

| High | - | - | |

| Beverages | Low | - | - |

| Medium | - | - | |

| High | - | - |

Non-Targeted Screening Methods

While targeted methods are excellent for known compounds, the ever-increasing number of novel, unapproved sildenafil (B151) analogues necessitates the use of non-targeted screening methods. These methods aim to detect "unknown unknowns" without a priori criteria. nih.gov High-resolution mass spectrometry (HRMS), particularly Liquid Chromatography-Quadrupole Time-of-Flight-Mass Spectrometry (LC-QTOF-MS), is the primary tool for non-targeted screening.

The development of a non-targeted screening method involves acquiring full-scan mass spectra over a wide mass range, allowing for the detection of a theoretically unlimited number of compounds. The identification of potential analogues of this compound would rely on several strategies:

Accurate Mass Measurement: HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown compound.

Isotopic Pattern Matching: The isotopic pattern of a detected ion is compared to theoretical patterns to further confirm the elemental composition.

Fragment Ion Analysis: The fragmentation pattern of an unknown compound in the mass spectrometer can provide structural information. By comparing this pattern to the known fragmentation of this compound and other sildenafil analogues, common structural motifs can be identified.

Spectral Libraries: The development of comprehensive spectral libraries containing the mass spectra and retention times of known PDE5 inhibitors is crucial for "suspected-target screening," a subset of non-targeted screening where a list of potential suspects is used to mine the data.

The validation of non-targeted screening methods presents unique challenges compared to targeted methods. However, key performance indicators can still be assessed. For a general LC-QTOF-MS method developed for screening PDE5 inhibitors, the following validation parameters were evaluated:

Specificity: The method demonstrated excellent specificity for the targeted analytes.

Linearity: Good linearity was achieved for the quantified compounds.

Limit of Detection (LOD) and Limit of Quantification (LOQ): For a range of 23 PDE5 inhibitors, the LOD was found to be less than 40 ng/mL, and the LOQ was 80 ng/mL.

Accuracy and Precision: The accuracy ranged from 79.0% to 124.7%, with a precision of less than 14.9% relative standard deviation (RSD).

Extraction Recovery and Matrix Effect: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method yielded satisfactory extraction recoveries (71.5%–105.8%) and insignificant matrix effects (-9.1%–8.0%).

While these validation data were generated for a panel of PDE5 inhibitors, they demonstrate the performance characteristics that can be expected from a non-targeted screening method applied to the detection of this compound and its unknown analogues in complex matrices.

Metabolic Characterization and Biotransformation Pathways

In Vitro Metabolic Fate Prediction and Experimental Determination

In vitro studies using human liver microsomes have been instrumental in elucidating the metabolic pathways of sildenafil (B151) and can serve as a predictive model for Propoxyphenyl-thiohydroxyhomosildenafil. nih.govfrontiersin.org For sildenafil, these studies have shown that metabolism is the primary mechanism of clearance, with no unchanged drug detected in excreta. nih.gov The principal metabolic routes identified for sildenafil, which are also predicted for this compound, include N-demethylation, oxidation, and aliphatic hydroxylation. researchgate.netnih.gov

Given the structure of this compound, which features a propoxy group instead of sildenafil's ethoxy group and a thio-ketone in place of a ketone, its metabolic fate is anticipated to follow similar primary pathways. The ethyl group on the piperazine (B1678402) ring of this compound is analogous to the methyl group in sildenafil, suggesting that N-dealkylation would be a major metabolic route.

Predicted Primary Metabolic Pathways for this compound:

N-de-ethylation: Removal of the ethyl group from the piperazine moiety.

Oxidative metabolism: Of the propyl and propoxy side chains.

Hydroxylation: Aliphatic hydroxylation of the propyl group.

Further metabolism: Of the primary metabolites.

Identification of Principal Metabolites of this compound

For sildenafil, the major circulating metabolite is N-desmethylsildenafil (UK-103,320), which is formed through N-demethylation. mdpi.comfda.gov This metabolite retains approximately 50% of the in vitro PDE5 inhibitory activity of the parent compound, and its plasma concentrations are about 40% of those of sildenafil. fda.gov

Based on this, the principal metabolite of this compound is predicted to be N-desethyl-propoxyphenyl-thiohydroxyhomosildenafil . This metabolite would result from the N-de-ethylation of the piperazine ring. It is plausible that this metabolite would also exhibit pharmacological activity, similar to the N-desmethyl metabolite of sildenafil. Other potential, but likely minor, metabolites would arise from the oxidation of the piperazine ring and aliphatic hydroxylation.

Table 1: Predicted Principal Metabolites of this compound

| Parent Compound | Predicted Primary Metabolic Reaction | Predicted Principal Metabolite |

| This compound | N-de-ethylation | N-desethyl-propoxyphenyl-thiohydroxyhomosildenafil |

Characterization of Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450 Enzymes)

The metabolism of sildenafil is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes in the liver. mdpi.comdrugbank.com Specifically, CYP3A4 is the major enzyme responsible for its biotransformation, with a lesser contribution from CYP2C9 . researchgate.netfrontiersin.orgnih.govnih.gov It is highly probable that these same enzyme systems are responsible for the metabolism of this compound.

Studies on sildenafil have shown that CYP3A4 is the low-affinity, high-capacity enzyme, while CYP2C9 is the high-affinity, low-capacity enzyme involved in its N-demethylation. nih.gov At higher concentrations, metabolism is primarily driven by CYP3A4. nih.gov The relative contributions to the intrinsic clearance of sildenafil are estimated to be 79% for CYP3A4 and 20% for CYP2C9. researchgate.net

Table 2: Predicted Enzyme Systems Involved in the Metabolism of this compound

| Enzyme | Predicted Role in Metabolism | Contribution (based on sildenafil) |

| CYP3A4 | Major pathway | ~79% |

| CYP2C9 | Minor pathway | ~20% |

Kinetic Analysis of Metabolic Clearance Pathways

Kinetic studies of sildenafil metabolism provide a framework for predicting the metabolic clearance of this compound. The N-demethylation of sildenafil by recombinant CYP3A4 and CYP2C9 has been characterized, revealing distinct kinetic parameters.

For sildenafil metabolism mediated by recombinant enzymes, the following Michaelis-Menten constant (Km) and maximum velocity (Vmax) values have been reported:

CYP3A4: Km of 221 µM and a Vmax of 65 pmol/min/mg. nih.gov

CYP2C9: Km of 27 µM and a Vmax of 78 pmol/min/mg. nih.gov

Table 3: Predicted Kinetic Parameters for the Metabolism of this compound (based on sildenafil data)

| Enzyme | Predicted Kinetic Parameter | Value (from sildenafil studies) |

| CYP3A4 | Km (Michaelis-Menten constant) | 221 µM nih.gov |

| Vmax (Maximum velocity) | 65 pmol/min/mg nih.gov | |

| CYP2C9 | Km (Michaelis-Menten constant) | 27 µM nih.gov |

| Vmax (Maximum velocity) | 78 pmol/min/mg nih.gov |

Non Clinical Research Applications and Future Scientific Directions

Utility of Propoxyphenyl-thiohydroxyhomosildenafil as a Chemical Probe in Cell-Based Assays

Due to its presumed mechanism of action as a PDE5 inhibitor, this compound could serve as a valuable chemical probe in cell-based assays to investigate cellular processes regulated by cyclic guanosine (B1672433) monophosphate (cGMP). As a structural analog of sildenafil (B151), it is expected to inhibit the hydrolysis of cGMP, thereby increasing its intracellular concentration. This property can be harnessed to study the downstream effects of cGMP signaling pathways in various cell types.

In research settings, this compound could be employed to:

Investigate cGMP-mediated cellular responses: By elevating cGMP levels, it can help elucidate the role of this second messenger in processes such as smooth muscle relaxation, neuronal signaling, and immune responses.

Modulate the activity of cGMP-dependent proteins: The increased cGMP can activate protein kinase G (PKG), cGMP-gated ion channels, and cGMP-regulated phosphodiesterases, allowing researchers to study the specific functions of these proteins.

Explore off-target effects: Cell-based assays can also be utilized to identify potential off-target interactions of this compound, providing a broader understanding of its pharmacological profile.

The utility of a compound as a chemical probe is contingent on its specificity and potency. Therefore, initial studies would need to thoroughly characterize the inhibitory activity of this compound against a panel of phosphodiesterases to establish its selectivity for PDE5.

Applications in In Vitro Receptor Binding and Functional Assays for PDE5 Research

This compound is a prime candidate for use in in vitro receptor binding and functional assays to further probe the structure-activity relationships of PDE5 inhibitors. These assays are fundamental in drug discovery and pharmacological research, providing quantitative data on the interaction between a ligand and its target enzyme.

Key in vitro applications would include:

Enzyme inhibition assays: These assays directly measure the ability of this compound to inhibit the catalytic activity of purified PDE5 enzyme. uts.edu.au Techniques such as fluorescence polarization assays can be employed to determine its inhibitory concentration (IC50) value, a key measure of potency. bellbrooklabs.comnih.gov

Binding affinity studies: Radioligand binding assays or surface plasmon resonance (SPR) could be used to quantify the affinity of this compound for the PDE5 active site. This provides insights into the strength of the interaction.

Comparative studies with other analogs: By comparing the binding and functional data of this compound with that of sildenafil and other analogs, researchers can understand how specific structural modifications, such as the propoxy group, influence PDE5 inhibition. researchgate.net

Data from these in vitro studies would be invaluable for validating computational models and guiding the design of novel PDE5 inhibitors with improved potency or selectivity.

Development of Analytical Reference Standards and Quality Control Materials

The discovery of this compound as an undeclared ingredient in herbal supplements underscores the critical need for its development as an analytical reference standard. nih.gov High-purity reference standards are essential for the accurate identification and quantification of substances in various matrices. simsonpharma.comintertek.com

The development of a certified reference standard for this compound would:

Enable regulatory agencies and quality control laboratories to reliably detect its presence in suspect products. nih.gov

Facilitate the validation of analytical methods , such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), for its detection. researchgate.net

Support law enforcement and forensic investigations by providing a definitive standard for comparison. researchgate.net

The process of creating a reference standard involves the synthesis of the compound at high purity, followed by comprehensive characterization to confirm its identity and establish its purity level. This ensures the accuracy and reliability of analytical results obtained using the standard.

Computational Chemistry and In Silico Modeling for Analogue Discovery and Optimization

Computational chemistry and in silico modeling are powerful tools in modern drug discovery that can be applied to this compound for the discovery and optimization of new PDE5 inhibitors. plos.org These techniques allow for the virtual screening of compound libraries and the prediction of binding affinities, helping to prioritize candidates for synthesis and biological testing. nih.gov

Potential in silico approaches include:

Molecular Docking: This technique can be used to predict the binding mode of this compound within the active site of PDE5. nih.goveuropeanreview.org By understanding these interactions, researchers can design new analogs with improved binding characteristics.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of sildenafil analogs with their PDE5 inhibitory activity. nih.gov This can help in predicting the potency of novel, unsynthesized compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the PDE5-ligand complex, offering a more detailed understanding of the binding process and the stability of the interaction. tandfonline.comresearchgate.net

These computational approaches can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally.

Research into Mechanisms of Illicit Synthesis and Distribution for Counter-Adulteration Strategies

The presence of this compound in dietary supplements points to its illicit synthesis and distribution. Research into these clandestine operations is crucial for developing effective counter-adulteration strategies.

This research would involve:

Impurity Profiling: Analyzing the impurity profiles of seized samples containing this compound can provide clues about the synthetic routes used in its illicit production.

Development of Rapid Detection Methods: The development of simple, rapid, and cost-effective screening methods is essential for on-site testing of suspicious products by regulatory authorities. nih.govnih.gov

Monitoring Online and Physical Markets: Surveillance of online marketplaces and physical stores where such products are sold can help in identifying distribution networks and informing regulatory actions. nih.gov

A multi-faceted approach combining analytical chemistry, forensic science, and regulatory oversight is necessary to combat the public health threat posed by the adulteration of consumer products with unapproved pharmaceutical ingredients like this compound. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.